molecular formula C22H24N8O5 B10957469 4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-5-methyl-N-[7-(piperidin-1-yl)-2,1,3-benzoxadiazol-4-yl]-1,2-oxazole-3-carboxamide

4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-5-methyl-N-[7-(piperidin-1-yl)-2,1,3-benzoxadiazol-4-yl]-1,2-oxazole-3-carboxamide

Cat. No.: B10957469
M. Wt: 480.5 g/mol
InChI Key: ZTWRDKJNRHCCJX-UHFFFAOYSA-N
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Description

4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-5-METHYL-N-(7-PIPERIDINO-2,1,3-BENZOXADIAZOL-4-YL)-3-ISOXAZOLECARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of multiple functional groups, including pyrazole, isoxazole, and benzoxadiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-5-METHYL-N-(7-PIPERIDINO-2,1,3-BENZOXADIAZOL-4-YL)-3-ISOXAZOLECARBOXAMIDE involves multiple steps, starting with the preparation of the pyrazole and isoxazole intermediates. The pyrazole intermediate can be synthesized through a cyclocondensation reaction of hydrazine derivatives with 1,3-dicarbonyl compounds . The isoxazole intermediate is typically prepared via a [3+2] cycloaddition reaction involving nitrile oxides and alkenes . The final compound is obtained by coupling the pyrazole and isoxazole intermediates with the benzoxadiazole moiety under appropriate reaction conditions, such as the use of palladium-catalyzed cross-coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to achieve higher yields and purity. This can be done by employing continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, can enhance the sustainability of the production process .

Mechanism of Action

The mechanism of action of 4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-5-METHYL-N-(7-PIPERIDINO-2,1,3-BENZOXADIAZOL-4-YL)-3-ISOXAZOLECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and catalysis . Additionally, it can modulate receptor activity by binding to receptor sites and altering signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic molecules with pyrazole, isoxazole, and benzoxadiazole moieties, such as:

Uniqueness

The uniqueness of 4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-5-METHYL-N-(7-PIPERIDINO-2,1,3-BENZOXADIAZOL-4-YL)-3-ISOXAZOLECARBOXAMIDE lies in its combination of multiple functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific research applications and potential therapeutic uses .

Properties

Molecular Formula

C22H24N8O5

Molecular Weight

480.5 g/mol

IUPAC Name

4-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]-5-methyl-N-(4-piperidin-1-yl-2,1,3-benzoxadiazol-7-yl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C22H24N8O5/c1-12-21(30(32)33)13(2)29(24-12)11-15-14(3)34-25-18(15)22(31)23-16-7-8-17(20-19(16)26-35-27-20)28-9-5-4-6-10-28/h7-8H,4-6,9-11H2,1-3H3,(H,23,31)

InChI Key

ZTWRDKJNRHCCJX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC2=C(ON=C2C(=O)NC3=CC=C(C4=NON=C34)N5CCCCC5)C)C)[N+](=O)[O-]

Origin of Product

United States

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